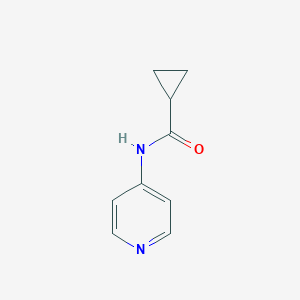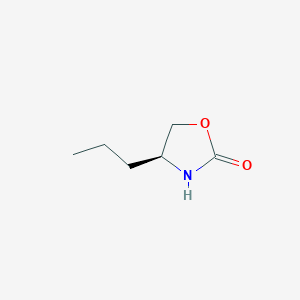
Tridecafluoroheptanoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tridecafluoroheptanoyl bromide and related compounds involves the reaction of hexa-alkylphosphorus triamides with trifluoromethyl bromide, leading to the formation of trifluoromethyltris(dialkylamino)phosphonium bromides. These compounds have been utilized for the trifluoromethylation of various substrates, showcasing the versatility and reactivity of trifluoromethyl-containing compounds (Chernega et al., 1995).
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds, such as tridecafluoroheptanoyl bromide, has been extensively studied using techniques like X-ray crystallography. These studies reveal a distorted tetrahedral bond configuration around the phosphorus atom, with a rather long C-P bond, indicative of the unique structural aspects imparted by the trifluoromethyl group (Chernega et al., 1995).
Chemical Reactions and Properties
Tridecafluoroheptanoyl bromide undergoes various chemical reactions, including perfluoroalkylation of aromatic compounds, which occurs under specific conditions facilitated by sulfur dioxide radical anion precursors. This method allows for the regioselective perfluoroalkylation of electron-rich aromatic compounds, demonstrating the compound's utility in synthetic organic chemistry (Tordeux, Langlois, & Wakselman, 1990).
Aplicaciones Científicas De Investigación
1. Environmental Science and Pollution Research
- Application Summary : Tridecafluoroheptanoyl bromide is used in the study of the formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compounds .
- Methods of Application : The study involves the oxidative transformation of n-C8F18 (a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . The process involves dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .
- Results : The study found that the formation of the building monomer C2F4 should be suppressed under thermolysis oxidation conditions at which synthesis of trifluoroacetic acids is preferred . The kinetic model illustrates a near-complete conversion of the PTFE model compound into perfluorocarboxylic acids .
2. Chemical Science
- Application Summary : Tridecafluoroheptanoyl bromide is used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold .
- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
- Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
3. Organic Chemistry
- Application Summary : Tridecafluoroheptanoyl bromide is used in the α-bromination reaction of carbonyl compounds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Specific safety and hazard information for Tridecafluoroheptanoyl bromide is not readily available. However, similar compounds can be harmful if swallowed, cause skin irritation, serious eye damage, respiratory irritation, and may be very toxic to aquatic life with long-lasting effects1011.
Direcciones Futuras
The future directions of research involving Tridecafluoroheptanoyl bromide are not readily available. However, fluorinated compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals, due to their unique properties121314. Therefore, the development of new synthetic methods and applications for such compounds is a promising area of research.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMDGCKMRBEXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF13O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379827 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecafluoroheptanoyl bromide | |
CAS RN |
159623-34-4 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

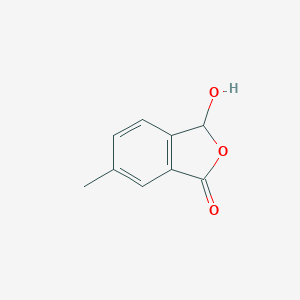
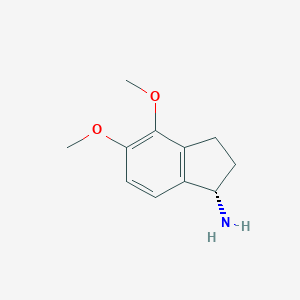
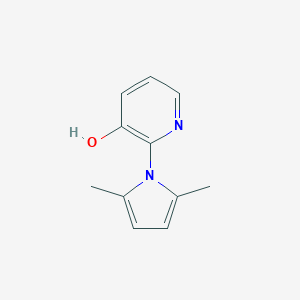
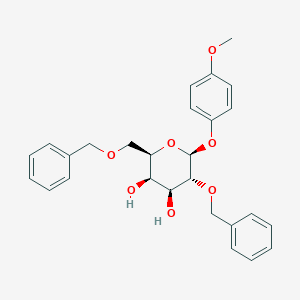

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)

